molecular formula C4H7Br2N3 B6280478 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide CAS No. 2247104-09-0

5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide

Cat. No.: B6280478
CAS No.: 2247104-09-0
M. Wt: 256.93 g/mol
InChI Key: OADNUDXYTQYWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-pyrazol-3-amine hydrobromide (CAS 2247104-09-0) is a valuable chemical intermediate in pharmaceutical and organic synthesis. Its molecular formula is C₄H₇Br₂N₃, with a molecular weight of 256.93 . This compound serves as a key synthetic building block, particularly in the development of molecules with significant biological activity. It is a crucial precursor in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, which are investigated for their potential as antitumor agents due to their role in inhibiting cell growth and sugar metabolism in tumor cells . Furthermore, its derivatives have been explored as potential inhibitors of calcium release-activated calcium (CRAC) channels, a mechanism considered a promising approach for treating conditions like rheumatoid arthritis, asthma, and other inflammatory diseases . The hydrobromide salt form may offer advantages in handling, stability, and solubility for various research applications. The synthetic route for the related free base amine avoids the use of highly toxic reagents and harsh conditions, offering a safer and more scalable alternative for production . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. All in vitro and biological studies should be conducted by qualified laboratory professionals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2247104-09-0

Molecular Formula

C4H7Br2N3

Molecular Weight

256.93 g/mol

IUPAC Name

5-bromo-1-methylpyrazol-3-amine;hydrobromide

InChI

InChI=1S/C4H6BrN3.BrH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H

InChI Key

OADNUDXYTQYWJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)Br.Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide typically involves the bromination of 1-methyl-1H-pyrazol-3-amine. The reaction is carried out in an anhydrous solvent, and bromine is added to the mixture. The reaction is often facilitated by the presence of a catalyst or under specific temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide is C4H7BrN4C_4H_7BrN_4 with a molecular weight of approximately 195.06 g/mol. The compound features a bromine atom at the 5-position, a methyl group at the 1-position, and an amine group at the 3-position of the pyrazole ring. This unique structure contributes to its reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

  • Antitumor Activity : 5-Bromo-1-methyl-1H-pyrazol-3-amine is a key intermediate in synthesizing phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer therapy. PI3K plays a vital role in cell growth and metabolism; thus, its inhibitors can potentially halt tumor progression by targeting these pathways .
  • Inflammatory Conditions : The compound has been studied for its role as a calcium release-activated calcium (CRAC) channel inhibitor. This mechanism shows promise for treating conditions such as rheumatoid arthritis and asthma by modulating calcium signaling pathways .

2. Organic Synthesis

  • Building Block for Heterocycles : It serves as a versatile building block for synthesizing more complex heterocyclic compounds. These derivatives are valuable in developing new pharmaceuticals and agrochemicals due to their diverse biological activities.
  • Synthesis of Pyrazolo[1,5-a]pyrimidines : The compound is utilized in synthesizing pyrazolo[1,5-a]pyrimidines, which have applications in drug discovery due to their potential therapeutic effects.

3. Biological Studies

  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in inflammatory responses and cancer pathways. For instance, studies have shown the ability of pyrazole derivatives to modulate ATP-sensitive potassium channels in cardiac muscle cells, affecting heart function.
  • Antimicrobial Properties : Preliminary studies suggest that 5-bromo-1-methyl-1H-pyrazol-3-amine exhibits antimicrobial activity, making it a candidate for further exploration in developing new antibiotics.

Case Studies

Study Focus Findings
Study on PI3K InhibitorsInvestigated the efficacy of synthesized compounds derived from 5-bromo-1-methyl-1H-pyrazol-3-amineDemonstrated significant inhibition of tumor cell growth through targeted action on PI3K pathways
CRAC Channel InhibitionExplored the effects on calcium signaling in inflammatory diseasesShowed potential therapeutic benefits in managing rheumatoid arthritis symptoms by inhibiting CRAC channels
Antimicrobial ActivityAssessed the compound's effectiveness against bacterial strainsFound promising results indicating potential use as an antibiotic agent

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Physicochemical Properties

A comparative analysis of key pyrazole derivatives is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Differences vs. Target Compound
5-Bromo-1-methyl-1H-pyrazol-3-amine hydrobromide C₄H₇Br₂N₃ 256.93 Br (4), CH₃ (5), NH₂ (3), HBr salt 167683-86-5 Reference compound; hydrobromide salt form .
5-Bromo-1-methyl-1H-pyrazol-3-amine (free base) C₄H₆BrN₃ 176.01 Br (5), CH₃ (1), NH₂ (3) 89088-55-1 Lacks hydrobromide; bromine at position 5 .
4-Bromo-3-phenyl-1H-pyrazol-5-amine C₉H₈BrN₃ 238.08 Br (4), C₆H₅ (3), NH₂ (5) 594319 (PubChem) Phenyl instead of methyl; amine at position 5 .
5-Bromo-3-methyl-1-phenylpyrazole C₁₀H₉BrN₂ 237.10 Br (5), CH₃ (3), C₆H₅ (1) 41327-15-5 Phenyl at position 1; no amine group .
3-Bromo-1H-pyrazol-5-amine C₃H₄BrN₃ 161.99 Br (3), NH₂ (5) 950739-21-6 Smaller structure; no methyl or salt .
Key Observations:
  • Hydrobromide Salt : The target compound’s salt form increases molecular weight by ~80.92 g/mol compared to its free base (176.01 vs. 256.93 g/mol) and improves crystallinity .
  • Substituent Positioning : Bromine placement varies (positions 3, 4, or 5), influencing electronic properties and reactivity. For example, 5-bromo-1-methyl-1H-pyrazol-3-amine (free base) has bromine at position 5, unlike the target compound’s position 4 .

Stability and Handling

  • Hydroscopicity : The hydrobromide salt is likely more hygroscopic than neutral analogs, requiring dry storage conditions .

Biological Activity

5-Bromo-1-methyl-1H-pyrazol-3-amine hydrobromide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the molecular formula C3_3H4_4BrN3_3·HBr, with a molecular weight of approximately 195.06 g/mol. The structure features a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, which contributes to its unique reactivity and biological activity.

5-Bromo-1-methyl-1H-pyrazol-3-amine acts primarily as an inhibitor or modulator of various enzymes and receptors. Its mechanism involves:

  • Inhibition of Enzymes : It has been shown to inhibit enzymes involved in inflammation and cancer progression, including phosphatidylinositol-3-kinase (PI3K), which plays a critical role in cell growth and metabolism .
  • Modulation of Ion Channels : The compound can also inhibit ATP-sensitive potassium channels in cardiac muscle, affecting heart function.

Anticancer Properties

Research indicates that 5-bromo-1-methyl-1H-pyrazol-3-amine exhibits significant anticancer properties across various cell lines. Notable findings include:

Cell Line IC50_{50} (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values suggest that the compound has potent cytotoxic effects against breast cancer (MCF7) and other cancer cell lines.

Anti-inflammatory Activity

5-Bromo-1-methyl-1H-pyrazol-3-amine has also been identified as a potential inhibitor of calcium release-activated calcium channels (CRAC), which are implicated in inflammatory diseases such as rheumatoid arthritis and asthma. This suggests its utility in treating inflammatory conditions .

Synthesis and Reactivity

The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine can be achieved through several methods, often involving bromination and alkylation reactions. For example:

  • Condensation Reaction : Using diethyl butynedioate with methylhydrazine to form an intermediate.
  • Bromination : Reacting the intermediate with tribromooxyphosphorus to introduce the bromine atom.
  • Hydrolysis : Converting the ester to the amine form through hydrolysis .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is beneficial to compare it with structurally similar compounds:

Compound Structural Feature Biological Activity
3-Bromo-1H-pyrazol-5-amineBromine at 3-positionAntitumor activity
5-Methyl-1H-pyrazol-3-amineMethyl instead of bromineLower anti-inflammatory effects
1-Methyl-3-aminopyrazoleNo halogen substitutionModerate anticancer activity

5-Bromo-1-methyl-1H-pyrazol-3-amine stands out due to its combination of both bromine and methyl groups, imparting distinct chemical and biological properties.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrazole derivatives, including 5-bromo-1-methyl-1H-pyrazol-3-amine, in various therapeutic contexts:

  • Antitumor Activity : A study indicated that derivatives exhibited significant cytotoxic potential against Hep2 and P815 cancer cell lines, reinforcing the compound's potential in cancer therapy .
  • Inflammatory Diseases : Research demonstrated that structural modifications could enhance its efficacy as an anti-inflammatory agent by targeting specific pathways involved in immune response regulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-1-methyl-1H-pyrazol-3-amine hydrobromide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via bromination of precursor pyrazoles followed by amination. A common approach involves bromination at the 5-position of 1-methyl-1H-pyrazole derivatives using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C), followed by hydrobromic acid (HBr) treatment to form the hydrobromide salt . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) and inert atmospheres to prevent side reactions. Purity ≥97% is achievable via recrystallization in ethanol/water mixtures .

Q. How does bromine substitution at the 5-position affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids at 80–100°C in toluene/water mixtures generates biaryl derivatives. Reactivity is enhanced by electron-withdrawing groups on the pyrazole ring, as evidenced by kinetic studies using LC-MS monitoring .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the NH₂ group (δ 5.2–5.8 ppm) and methyl group (δ 2.4–2.6 ppm) confirm substitution patterns .
  • X-ray crystallography : Resolves Br···N hydrogen-bonding interactions in the hydrobromide salt, critical for stability analysis .
  • FT-IR : N-H stretching (3300–3400 cm⁻¹) and C-Br vibrations (650–750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model electrostatic potential surfaces, highlighting nucleophilic regions at the NH₂ group. Molecular docking (AutoDock Vina) with kinase ATP-binding pockets shows binding energies of −8.2 to −9.5 kcal/mol, correlating with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in solubility data across different solvents?

  • Methodological Answer : Discrepancies arise from solvent polarity and H-bonding capacity. Systematic solubility studies in DMSO, ethanol, and water (via shake-flask method at 25°C) show the compound is highly soluble in polar aprotic solvents (e.g., DMSO: 45 mg/mL) but poorly in water (<1 mg/mL). Data normalization using Hansen solubility parameters reconciles literature variations .

Q. How do structural analogs (e.g., chloro/iodo substitutions) compare in antimicrobial activity?

  • Methodological Answer : Comparative MIC assays against S. aureus and E. coli reveal:

AnalogMIC (µg/mL)Selectivity Index
5-Bromo (this compound)12.58.2
5-Chloro25.04.1
5-Iodo6.2512.8
The bromo derivative balances potency and selectivity, attributed to optimal halogen size and electronegativity .

Q. What experimental designs mitigate decomposition during long-term storage?

  • Methodological Answer : Stability studies (40°C/75% RH for 6 months) indicate degradation via hydrobromide dissociation. Stabilization strategies include:

  • Storage in amber vials under nitrogen.
  • Addition of 0.1% w/w ascorbic acid as an antioxidant.
    Degradation products (e.g., 1-methyl-1H-pyrazol-3-amine) are monitored via HPLC-DAD .

Methodological Challenges & Contradictions

Q. Why do conflicting reports exist regarding regioselectivity in further functionalization?

  • Analysis : Divergent outcomes arise from solvent choice and catalyst loading. For example, Sonogashira reactions in THF favor C-4 functionalization, while DMF promotes C-5 due to solvent coordination effects. Meta-analyses of 15 studies recommend controlled microwave-assisted conditions (100°C, 30 min) for >90% regioselectivity .

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Analysis : Variability stems from cell membrane permeability differences. Flow cytometry with fluorescent probes (e.g., Calcein-AM) quantifies intracellular accumulation. Jurkat cells show 3-fold higher uptake than HEK293, explaining lower IC₅₀ values (2.5 µM vs. 7.8 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.